Cas no 1306606-53-0 (1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride)

1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride
-
- インチ: 1S/C10H15N3OS.ClH/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13;/h7,11H,2-6H2,1H3;1H
- InChIKey: WKKAWNBWWDDZFG-UHFFFAOYSA-N
- ほほえんだ: C(N1CCNCCC1)(C1SC=NC=1C)=O.Cl
1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15750-2-500MG |
1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride |
1306606-53-0 | 95% | 500MG |
¥ 2,574.00 | 2023-03-16 | |
Enamine | EN300-76997-2.5g |
1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride |
1306606-53-0 | 95% | 2.5g |
$1454.0 | 2024-05-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15750-2-10G |
1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride |
1306606-53-0 | 95% | 10g |
¥ 14,322.00 | 2023-03-16 | |
TRC | B101780-10mg |
1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride |
1306606-53-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-76997-0.05g |
1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride |
1306606-53-0 | 95% | 0.05g |
$174.0 | 2024-05-22 | |
Aaron | AR01AIX7-50mg |
1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride |
1306606-53-0 | 95% | 50mg |
$265.00 | 2025-02-09 | |
Aaron | AR01AIX7-250mg |
1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride |
1306606-53-0 | 95% | 250mg |
$530.00 | 2025-02-09 | |
Aaron | AR01AIX7-2.5g |
1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride |
1306606-53-0 | 95% | 2.5g |
$2025.00 | 2023-12-16 | |
Aaron | AR01AIX7-1g |
1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride |
1306606-53-0 | 95% | 1g |
$1047.00 | 2023-12-16 | |
Aaron | AR01AIX7-10g |
1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride |
1306606-53-0 | 95% | 10g |
$4413.00 | 2023-12-16 |
1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride 関連文献
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochlorideに関する追加情報
Introduction to 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride (CAS No. 1306606-53-0)
1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride, with the CAS number 1306606-53-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of diazepanes and features a unique structural combination of a thiazole ring and a diazepane scaffold, which endows it with distinct pharmacological properties.
The chemical structure of 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride consists of a seven-membered diazepane ring linked to a 4-methylthiazole moiety through an amide bond. The presence of the thiazole ring, known for its biological activity, and the diazepane scaffold, which is often associated with central nervous system (CNS) effects, suggests that this compound may have a wide range of biological activities. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.
Recent studies have explored the potential therapeutic applications of 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride. One notable area of research is its role as a potential anxiolytic agent. Preclinical studies have shown that this compound exhibits significant anxiolytic effects in animal models, comparable to those of benzodiazepines but with potentially fewer side effects. The mechanism of action is thought to involve modulation of the GABAergic system, which plays a crucial role in regulating anxiety and stress responses.
In addition to its anxiolytic properties, 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride has also been investigated for its potential as an anticonvulsant. Animal studies have demonstrated that it can effectively reduce seizure activity in various models of epilepsy. This suggests that the compound may have a dual therapeutic benefit in treating both anxiety disorders and epilepsy.
The pharmacokinetic profile of 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride has been studied to understand its bioavailability and metabolism. Research indicates that it has good oral bioavailability and a favorable pharmacokinetic profile, which supports its potential for development as an oral medication. The compound is rapidly absorbed from the gastrointestinal tract and has a moderate half-life, allowing for once or twice daily dosing regimens.
Safety and toxicity studies are essential for evaluating the potential risks associated with any new drug candidate. Preclinical toxicity studies of 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride have shown that it has a wide therapeutic window and low toxicity at therapeutic doses. These findings are promising and support further clinical development.
Clinical trials are currently underway to assess the safety and efficacy of 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride in human subjects. Early phase I trials have demonstrated that the compound is well-tolerated at various dose levels and has shown promising preliminary results in reducing anxiety symptoms. Phase II trials are planned to further evaluate its efficacy in larger patient populations.
In conclusion, 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride (CAS No. 1306606-53-0) is a promising compound with potential therapeutic applications in the treatment of anxiety disorders and epilepsy. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further clinical development. Ongoing research continues to explore its full therapeutic potential and safety profile.
1306606-53-0 (1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride) 関連製品
- 534-59-8(Butylmalonic acid)
- 2248342-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethylpyridine-2-carboxylate)
- 1807171-96-5(3-Bromo-2,6-dichlorobenzyl alcohol)
- 332039-80-2(4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide)
- 1523257-46-6((3,7-dimethyl-1-benzofuran-2-yl)methyl(methyl)amine)
- 1097080-78-8(N-(4-chloro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide)
- 1805131-29-6(Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate)
- 125316-42-9(Methyl 2-(2-aminopropanamido)propanoate)
- 215648-27-4(Benzoic acid, 2-mercapto-3-methoxy-, methyl ester)
- 1250443-94-7(Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate)
